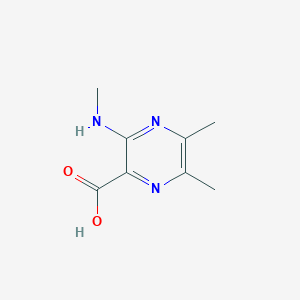
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes a pyrazine ring substituted with methyl and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the electrolytic oxidation of 2,5-dimethyl or 2-methyl-5-(substituted) methylpyrazine . This process typically requires specific reaction conditions, including the use of appropriate electrolytes and controlled voltage to achieve the desired oxidation state.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: Substitution reactions can occur at the methyl or methylamino groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may require specific catalysts or conditions, such as acidic or basic environments, to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. In chemical reactions, its reactivity is influenced by the electronic properties of the pyrazine ring and the substituents attached to it.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: A related compound with similar structural features but lacking the carboxylic acid and methylamino groups.
3-Hydroxy-5,6-dimethylpyrazine-2-carboxamide: A compound with a hydroxyl group and carboxamide functionality, used in different applications.
5-Methyl-2-pyrazinecarboxylic acid: Another pyrazine derivative with a single methyl group and carboxylic acid functionality.
Uniqueness
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid is unique due to the presence of both methyl and methylamino groups on the pyrazine ring, which can influence its chemical reactivity and potential applications. This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
90091-00-2 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5,6-dimethyl-3-(methylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-4-5(2)11-7(9-3)6(10-4)8(12)13/h1-3H3,(H,9,11)(H,12,13) |
InChI Key |
JMFHOPLPBLKLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C(=O)O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)
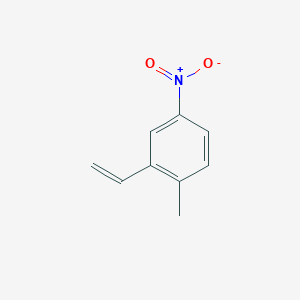


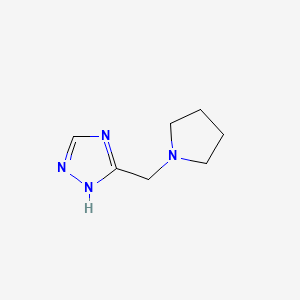
![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)

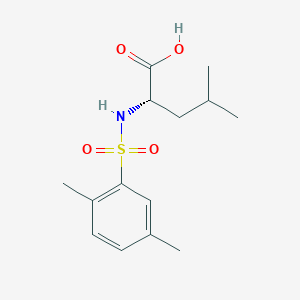
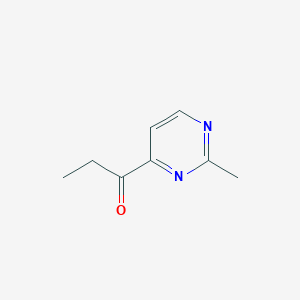
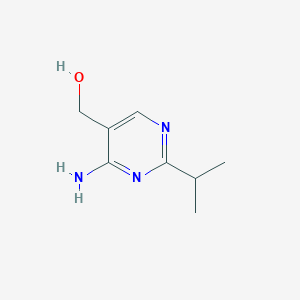
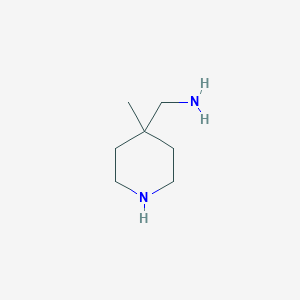
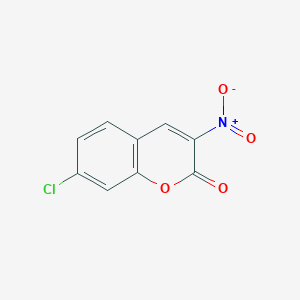
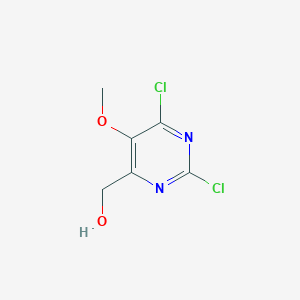
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)
